REACTION_CXSMILES
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Cl.[Cl:2][C:3]1[C:4]([N:9]2[C:13](O)([C:14]([O:16][CH3:17])=[O:15])[CH2:12][C:11]([CH2:19][OH:20])=[N:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1>CO>[Cl:2][C:3]1[C:4]([N:9]2[C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:12][C:11]([CH2:19][OH:20])=[N:10]2)=[N:5][CH:6]=[CH:7][CH:8]=1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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a clear, yellow solution had formed
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Type
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CUSTOM
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Details
|
Methanol was removed in vacuo
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Type
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WASH
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Details
|
the precipitate was washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)OC)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |